molecular formula C7H10O4S B6145605 3-(methoxycarbonyl)thiolane-3-carboxylic acid CAS No. 2138033-31-3

3-(methoxycarbonyl)thiolane-3-carboxylic acid

Cat. No.: B6145605
CAS No.: 2138033-31-3
M. Wt: 190.22 g/mol
InChI Key: JZAWXMTXFVHNEH-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)thiolane-3-carboxylic acid is a versatile chemical compound with the molecular formula C7H10O4S This compound is known for its unique structural features, which include a thiolane ring substituted with methoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)thiolane-3-carboxylic acid typically involves the reaction of thiolane derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)thiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(methoxycarbonyl)thiolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxycarbonyl)thiolane-2-carboxylic acid
  • 3-(ethoxycarbonyl)thiolane-3-carboxylic acid
  • 3-(methoxycarbonyl)thiolane-3-sulfonic acid

Uniqueness

3-(methoxycarbonyl)thiolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

2138033-31-3

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

3-methoxycarbonylthiolane-3-carboxylic acid

InChI

InChI=1S/C7H10O4S/c1-11-6(10)7(5(8)9)2-3-12-4-7/h2-4H2,1H3,(H,8,9)

InChI Key

JZAWXMTXFVHNEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCSC1)C(=O)O

Purity

95

Origin of Product

United States

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